Fluorene-9-malononitrile

Catalog No.
S15862178
CAS No.
6235-14-9
M.F
C16H10N2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorene-9-malononitrile

CAS Number

6235-14-9

Product Name

Fluorene-9-malononitrile

IUPAC Name

2-(9H-fluoren-9-yl)propanedinitrile

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C16H10N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H

InChI Key

MEYDDKJWBULQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C#N

Fluorene-9-malononitrile is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon. Its structure features two cyano groups (-C≡N) attached to the fluorene core, which significantly influences its electronic properties and reactivity. The presence of these strong electron-withdrawing groups enhances the compound's utility in various scientific and industrial applications, particularly in organic synthesis and materials science.

  • Oxidation: This compound can be oxidized to produce fluorenone derivatives, which are important intermediates in organic synthesis.
  • Reduction: The cyano groups can be reduced to amines or other functional groups using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The cyano groups can undergo nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of Fluorene-9-malononitrile can be achieved through several methods. A common approach involves:

  • Reaction of Fluoren-9-one with Malononitrile:
    • This reaction typically occurs in the presence of a base (such as sodium ethoxide or potassium carbonate) and a solvent like dimethyl sulfoxide (DMSO).
    • Heating is often required to facilitate the reaction.
    • The general reaction can be summarized as follows:
      Fluoren 9 one+MalononitrileBase HeatFluorene 9 malononitrile\text{Fluoren 9 one}+\text{Malononitrile}\xrightarrow{\text{Base Heat}}\text{Fluorene 9 malononitrile}

This method provides a straightforward route to synthesize Fluorene-9-malononitrile with good yields.

Fluorene-9-malononitrile has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Due to its electronic properties, it is used in developing organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and antimicrobial agents .

Research on interaction studies involving Fluorene-9-malononitrile primarily focuses on its reactivity with other chemical species. For instance, studies have investigated its interactions with nucleophiles during substitution reactions, revealing insights into its potential as a building block for more complex molecular architectures. Additionally, its interactions with biological targets are an area of ongoing research, particularly concerning its derivatives' pharmacological properties .

Fluorene-9-malononitrile can be compared with several similar compounds, highlighting its unique characteristics:

CompoundStructure/Functional GroupsUnique Features
FluorenoneLacks cyano groupsDifferent electronic properties due to absence of electron-withdrawing groups.
Fluorene-9-carboxaldehydeContains an aldehyde groupReactivity differs due to the presence of a carbonyl group instead of cyano groups.
Fluorene-9-boronic acidContains a boronic acid groupUseful in cross-coupling reactions; different reactivity profile compared to malononitrile derivatives.
BenzylidenemalononitrileContains a benzylidene moietyExhibits different reactivity patterns due to the presence of an additional double bond and different substituents .

Fluorene-9-malononitrile's unique combination of properties, particularly the presence of two cyano groups, enhances its electron-withdrawing capability and reactivity compared to these similar compounds. This makes it a valuable compound in both synthetic chemistry and material sciences.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.084398327 g/mol

Monoisotopic Mass

230.084398327 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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